N4-propylpyridine-3,4-diamine
Description
N4-Propylpyridine-3,4-diamine is a pyridine derivative featuring a diamine substitution at the 3- and 4-positions of the aromatic ring, with a propyl group attached to the N4 nitrogen (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., DNA intercalation) and materials science.
Properties
IUPAC Name |
4-N-propylpyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-11-8-3-5-10-6-7(8)9/h3,5-6H,2,4,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVNCMHVHRQVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-propylpyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with propyl halides under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield . The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N4-propylpyridine-3,4-diamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Acyl chlorides, sulfonyl chlorides; organic solvents like dichloromethane or chloroform; presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Amides, sulfonamides derived from this compound.
Scientific Research Applications
N4-propylpyridine-3,4-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N4-propylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound can bind to the active sites of enzymes, inhibiting their function or altering their catalytic properties . Additionally, it may interact with cellular receptors, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in DNA Intercalation
N4-Propylpyridine-3,4-diamine shares key features with aromatic bicyclic small molecules studied for DNA intercalation. highlights compounds such as IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) and IC2 (6-methylquinazoline-2,4-diamine) , which exhibit comparable DNA intercalation to the established drug Doxorubicin . The following table contrasts their properties:
| Compound | Core Structure | Substituents | DNA Intercalation Efficiency | Key Application |
|---|---|---|---|---|
| This compound | Pyridine | N4-propyl | Not reported (hypothesized) | Antitumor agent design |
| IC5 | Pyridopyrimidine | 6-methyl | Comparable to Doxorubicin | DNA intercalation |
| IC2 | Quinazoline | 6-methyl | Comparable to Doxorubicin | DNA intercalation |
| Doxorubicin | Anthracycline | Hydroxy/amino groups | Gold standard | Chemotherapy |
Key Observations:
- Planarity and Heteroatoms: IC5 and IC2 achieve DNA intercalation via planar bicyclic cores and hydrogen-bonding diamines.
- Substituent Effects : The propyl chain in this compound may enhance membrane permeability compared to IC5’s methyl group, though steric bulk could hinder DNA binding.
Biological Activity
N4-propylpyridine-3,4-diamine is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a propyl group and two amino groups at the 3rd and 4th positions. Its molecular formula is , with a molecular weight of approximately 153.21 g/mol. The presence of amino groups enables the compound to engage in hydrogen bonding, enhancing its reactivity with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Interaction : It may act as a ligand for various receptors, influencing signaling pathways involved in cell growth and differentiation.
- Hydrogen Bonding : The amino groups facilitate hydrogen bonding with polar residues in proteins, which can stabilize the compound-receptor complex.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.
Anticancer Activity
Research has shown that this compound may possess anticancer properties. For instance, it has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis in certain types of cancer cells. This property is particularly valuable in the context of drug resistance seen in traditional chemotherapeutics.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus, suggesting potent antibacterial activity.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be around 25 μM, highlighting its potential as an anticancer agent.
Applications in Research and Industry
This compound serves multiple roles across various domains:
- Medicinal Chemistry : It is being explored as a lead compound for developing new therapeutic agents targeting specific diseases.
- Biochemical Assays : The compound is utilized in enzyme assays to study interactions between small molecules and proteins.
- Synthesis : It acts as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Active against S. aureus and E. coli; MIC = 32 μg/mL | |
| Anticancer | Induces apoptosis in breast cancer cells; IC50 = 25 μM | |
| Enzyme Interaction | Modulates enzyme activity through binding | |
| Ligand Role | Serves as a ligand for various receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
